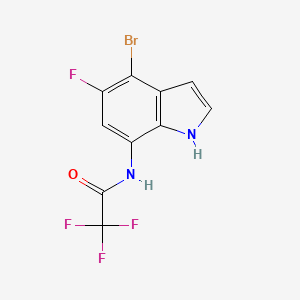

N-(4-Bromo-5-fluoro-1H-indol-7-YL)-2,2,2-trifluoro-acetamide

Description

N-(4-Bromo-5-fluoro-1H-indol-7-YL)-2,2,2-trifluoro-acetamide is a halogenated indole derivative featuring a trifluoroacetamide moiety at the 7-position of the indole ring, with bromo and fluoro substituents at the 4- and 5-positions, respectively. The trifluoroacetamide group contributes to metabolic stability and lipophilicity, while the halogen substituents influence electronic properties and molecular interactions.

Properties

Molecular Formula |

C10H5BrF4N2O |

|---|---|

Molecular Weight |

325.06 g/mol |

IUPAC Name |

N-(4-bromo-5-fluoro-1H-indol-7-yl)-2,2,2-trifluoroacetamide |

InChI |

InChI=1S/C10H5BrF4N2O/c11-7-4-1-2-16-8(4)6(3-5(7)12)17-9(18)10(13,14)15/h1-3,16H,(H,17,18) |

InChI Key |

ZFGFUZIYWXKKQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC2=C1C(=C(C=C2NC(=O)C(F)(F)F)F)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Varying Halogen Substituents

Several indole-based acetamides with halogen substitutions have been synthesized and characterized (Table 1). For example:

- N-(3-Chloro-4-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide (10j) has a chloro-fluoro-phenyl side chain, resulting in a higher melting point (192–194°C) compared to derivatives with bulkier substituents like naphthyl (10k, 175–176°C) .

- N-(4-Bromo-5-fluoro-1H-indol-7-YL)-2,2,2-trifluoro-acetamide shares the bromo-fluoro motif but lacks the 4-chlorobenzoyl and methoxy groups present in 10j–10m.

Table 1: Physical Properties of Selected Indole Acetamides

Role of Trifluoroacetyl vs. Trichloroacetyl Groups

The trifluoroacetamide group in the target compound contrasts with trichloroacetyl derivatives (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide in ). Trichloroacetyl groups exhibit stronger electron-withdrawing effects, which may enhance crystallinity but reduce metabolic stability compared to trifluoroacetyl moieties . For instance, trichloro derivatives in form monoclinic or orthorhombic crystals with distinct lattice parameters, whereas trifluoro groups (as in and ) may favor different packing modes due to smaller van der Waals radii of fluorine.

Crystallographic and Spectroscopic Comparisons

- Crystal Packing: Meta-substituted trichloroacetamides () adopt planar conformations with intermolecular hydrogen bonding, while trifluoro derivatives (e.g., ’s coumarin-based analogue) exhibit non-coplanar arrangements due to fluorine’s electronegativity .

- Spectroscopic Data : The target compound’s ¹H-NMR would likely show deshielded indole protons (δ 7.0–8.0 ppm) similar to 4f in , where fluorophenyl groups cause upfield shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.